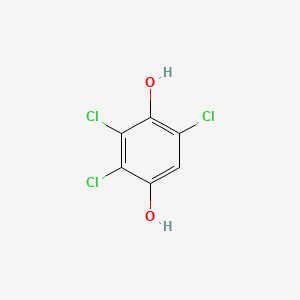

2,3,5-Trichlorobenzene-1,4-diol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

2,3,5-Trichlorobenzene-1,4-diol can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve chlorination of hydroquinone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

2,3,5-Trichlorobenzene-1,4-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted hydroquinones, quinones, and other chlorinated derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Environmental Applications

Biodegradation Studies

Research indicates that 2,3,5-trichlorobenzene-1,4-diol can be transformed by specific bacteria into less harmful substances. For example, it has been identified as a substrate for biodegradation by Ralstonia species through dioxygenation pathways. These pathways facilitate the breakdown of chlorinated compounds in contaminated environments, showcasing its potential role in bioremediation efforts .

Toxicity and Ecological Impact

The compound's toxicity has been studied extensively. It exhibits high acute toxicity to aquatic organisms and plants. Understanding its environmental behavior is crucial for assessing risks associated with chlorinated compounds in ecosystems . The complete mineralization of related compounds under aerobic conditions highlights the importance of microbial interactions in mitigating pollution from chlorinated hydrocarbons .

Synthetic Applications

Intermediate in Organic Synthesis

this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives and is particularly valuable in producing other chlorinated compounds. For instance, it can be transformed into 3,5-dichloroanisole through a reaction involving sodium methanolate and 1,3,5-trichlorobenzene . This transformation is economically advantageous for manufacturers looking to produce explosive materials like 1,3,5-triamino-2,4,6-trinitrobenzene.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Biodegradation by Ralstonia | Environmental Science | Demonstrated the ability of Ralstonia species to degrade chlorinated benzenes effectively. |

| Synthesis of Explosive Precursors | Organic Chemistry | Developed a method for synthesizing 3,5-dichloroanisole from this compound as an intermediate. |

| Toxicity Assessments | Ecotoxicology | Highlighted the high toxicity levels of chlorinated benzenes to aquatic life and plants. |

作用機序

The mechanism of action of 2,3,5-Trichlorobenzene-1,4-diol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Similar compounds to 2,3,5-Trichlorobenzene-1,4-diol include other chlorohydroquinones and trichlorobenzenes, such as:

- 2,3,6-Trichlorobenzene-1,4-diol

- 1,2,3-Trichlorobenzene

- 1,2,4-Trichlorobenzene

- 1,3,5-Trichlorobenzene

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .

生物活性

2,3,5-Trichlorobenzene-1,4-diol (TCB-1,4-diol) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and implications in environmental health. This article reviews the biological activity of TCB-1,4-diol based on diverse sources, including its toxicity profiles, metabolic pathways, and potential therapeutic effects.

- Chemical Formula: C₆H₃Cl₃O₂

- Molecular Weight: 197.45 g/mol

- CAS Number: 69103-03-7

Metabolism and Toxicity

The metabolism of trichlorobenzenes, including TCB-1,4-diol, primarily occurs through oxidative processes leading to various metabolites. Research indicates that the metabolic pathways can differ significantly among species:

- Metabolic Pathways: In mammals such as rats and monkeys, TCBs undergo transformations that produce phenolic metabolites like 2,4,5-trichlorophenol. Studies have shown that oral administration leads to the formation of glucuronide and sulfate conjugates as major urinary metabolites .

-

Toxicological Effects: TCB-1,4-diol has been associated with various toxicological effects:

- Liver Effects: Increased liver weight and histopathological changes have been observed in animal studies following exposure to TCBs .

- Genotoxicity: Current evidence suggests that TCBs do not exhibit mutagenic properties in standard assays .

- Developmental Effects: No teratogenic effects were noted in studies involving high doses during gestation .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of chlorinated phenols. While specific data on TCB-1,4-diol is limited, related compounds exhibit significant antibacterial activity:

- Minimum Inhibitory Concentration (MIC): Compounds structurally related to TCB-1,4-diol have demonstrated MIC values ranging from 333.75 to 1335 μmol/L against various bacterial strains . This suggests a potential for TCB-1,4-diol to exhibit similar antimicrobial properties.

Cytotoxicity Studies

Research has indicated that halogenated compounds can possess cytotoxic effects against cancer cell lines:

- Cytotoxic Activity: While specific studies on TCB-1,4-diol are scarce, halogenated benzene derivatives have shown varying degrees of cytotoxicity against prostate cancer cell lines (PC-3 and LNCaP), indicating a possible avenue for further investigation into TCB's anticancer properties .

Case Studies

Several case studies have documented the biological effects of trichlorobenzenes:

- Animal Studies on Toxicity:

- Environmental Impact Studies:

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Toxicity | Increased liver weight; no clear carcinogenic effects noted |

| Genotoxicity | Not mutagenic in standard assays |

| **Antimicrobial Activity | Potentially significant based on related compounds' MIC values |

| Cytotoxicity | Evidence from related compounds suggests possible anticancer activity |

特性

IUPAC Name |

2,3,5-trichlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIRLFNUZROIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073208 | |

| Record name | 1,4-Benzenediol, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-94-6 | |

| Record name | 2,3,5-Trichloro-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediol, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。